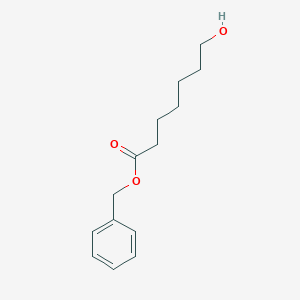

Benzyl 7-hydroxyheptanoate

Description

Benzyl 7-hydroxyheptanoate is a benzyl ester derivative of 7-hydroxyheptanoic acid, characterized by a seven-carbon aliphatic chain terminated with a hydroxyl group (-OH) at the 7th position and a benzyl ester group at the carboxylate end. This compound is synthesized via esterification of 7-hydroxyheptanoic acid with benzyl alcohol or benzyl halides under catalytic conditions. It serves as a key intermediate in organic synthesis, particularly for pharmaceuticals and surfactants, due to its bifunctional reactivity (hydroxyl and ester groups) .

Properties

CAS No. |

59379-00-9 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

benzyl 7-hydroxyheptanoate |

InChI |

InChI=1S/C14H20O3/c15-11-7-2-1-6-10-14(16)17-12-13-8-4-3-5-9-13/h3-5,8-9,15H,1-2,6-7,10-12H2 |

InChI Key |

QOHOZLMRQAWMDY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCO |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCO |

Synonyms |

Benzyl 7-Hydroxyheptanoate |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzyl p-Hydroxybenzoate

- Structure: Contains a phenolic hydroxyl group (-OH) attached to a benzene ring, esterified with benzyl alcohol.

- Physical Properties : White crystalline solid (melting point: 108–111°C), low volatility, and high thermal stability .

- Applications : Widely used as a preservative in cosmetics and pharmaceuticals due to antimicrobial properties .

- Key Differences: Unlike Benzyl 7-hydroxyheptanoate, which has an aliphatic hydroxyl group, Benzyl p-hydroxybenzoate’s aromatic hydroxyl group confers stronger acidity (pKa ~8.5 vs. ~12–14 for aliphatic alcohols), influencing solubility and reactivity in aqueous environments .

Methyl Benzoate

- Structure : Simplest aromatic benzoate ester (methyl group esterified to benzoic acid).

- Physical Properties : Liquid at room temperature (melting point: -12°C), with a fruity odor.

- Applications : Solvent in perfumery and flavoring agent.

- Key Differences: The absence of a hydroxyl group in methyl benzoate reduces polarity compared to this compound, limiting its use in hydrophilic drug formulations .

7-Oxo-7-Phenylheptanoic Acid

- Structure : A seven-carbon chain with a ketone group at the 7th position and a phenyl group.

- Applications : Intermediate in surfactant and drug synthesis (e.g., Seratrodast).

- Key Differences: The ketone group enhances electrophilicity, making it more reactive in nucleophilic additions compared to the hydroxyl group in this compound .

Benzyl Alcohol

- Structure : Benzyl group attached to a hydroxyl group (-CH2OH).

- Physical Properties : Colorless liquid (boiling point: 205°C), miscible with organic solvents.

- Applications : Solvent, preservative, and precursor for esters.

- Key Differences: Lacks the aliphatic chain and ester functionality of this compound, limiting its utility in multi-step syntheses .

Data Table: Comparative Analysis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzyl 7-hydroxyheptanoate in laboratory settings?

- Methodological Answer : Benzyl esters like this compound are typically synthesized via esterification reactions. A common approach involves reacting 7-hydroxyheptanoic acid with benzyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternatively, enzymatic catalysis using lipases can improve selectivity and reduce side reactions . Key parameters include molar ratios (acid:alcohol), catalyst loading, and reaction time. For reproducibility, document temperature control (e.g., reflux conditions) and purification methods (e.g., column chromatography).

Q. Which analytical techniques are most suitable for characterizing this compound purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, identifying ester carbonyl signals (~170 ppm in ¹³C NMR) and benzyl aromatic protons. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while Gas Chromatography-Mass Spectrometry (GC-MS) verifies volatile byproducts. Differential Scanning Calorimetry (DSC) can assess thermal stability .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at ambient temperatures. Avoid prolonged exposure to moisture or acidic/basic environments, which may hydrolyze the ester bond. Conduct stability assays under accelerated conditions (e.g., 40°C/75% RH) to determine shelf life .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing side-product formation?

- Methodological Answer : Use response surface methodology (RSM) or uniform experimental design to model interactions between variables (e.g., catalyst type, solvent polarity). For example, substituting H₂SO₄ with heterogeneous catalysts like ammonium cerium phosphate reduces side reactions (e.g., benzyl alcohol oxidation) . Monitor intermediates via in-situ FTIR or Raman spectroscopy to adjust conditions dynamically.

Q. What strategies resolve discrepancies in reported catalytic efficiencies for esterification reactions involving hydroxy acids?

- Methodological Answer : Systematically compare catalyst performance under standardized conditions (e.g., solvent-free vs. solvent-mediated, fixed temperature). Analyze activation energies via Arrhenius plots and characterize catalyst surfaces (e.g., BET, XRD). Conflicting data may arise from differences in acid strength or pore size distribution in solid catalysts .

Q. How should thermal degradation pathways of this compound be investigated to inform safe handling protocols?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with GC-MS to identify decomposition products (e.g., benzyl alcohol, heptanoic acid derivatives). Compare oxidative vs. inert atmospheres to model real-world stability. Kinetic studies (e.g., Flynn-Wall-Ozawa method) quantify activation energy for degradation .

Q. What critical details must be included in synthetic protocols to ensure reproducibility in multi-lab studies?

- Methodological Answer : Specify exact reagent grades (e.g., anhydrous solvents), catalyst pre-treatment steps, and equipment calibration (e.g., stirrer speed, heating rate). Provide raw spectral data (NMR, HPLC chromatograms) in supplementary materials. Adhere to reporting standards outlined in journals like Analytical and Bioanalytical Chemistry .

Data Analysis & Contradiction Management

Q. How can researchers validate conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Conduct phase-solubility studies using UV-Vis spectroscopy or gravimetric analysis. Compare results with computational predictions (e.g., COSMO-RS simulations). Discrepancies may arise from impurities or solvent hygroscopicity; use Karl Fischer titration to quantify water content in solvents .

Q. What statistical approaches are recommended for analyzing variability in enzymatic esterification kinetics?

- Methodological Answer : Apply nonlinear regression to Michaelis-Menten models, using tools like GraphPad Prism. Account for enzyme immobilization effects (e.g., diffusion limitations) via Lineweaver-Burk plots. Replicate experiments across multiple batches to distinguish systematic vs. random errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.